molecular formula C7H6Br2ClN3 B3194094 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine CAS No. 78867-38-6

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine

Cat. No.: B3194094
CAS No.: 78867-38-6
M. Wt: 327.40 g/mol
InChI Key: AKBXLEGARWENOM-UHFFFAOYSA-N
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Description

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, a fused heterocyclic system comprising imidazole and pyridazine rings. This compound is characterized by bromine substitutions at positions 1 and 3, a chlorine atom at position 6, and a methyl group at position 2. The dihydro configuration at positions 1 and 5 introduces partial saturation, which may influence its conformational flexibility and binding affinity to biological targets.

The imidazo[1,2-b]pyridazine core is pharmacologically significant due to its ability to interact with diverse enzymes and receptors, including kinases, acetylcholinesterase (AChE), and β-amyloid plaques . Halogenation at strategic positions (e.g., bromine and chlorine) enhances electrophilicity and metabolic stability, making this compound a candidate for therapeutic applications in oncology, neurology, and infectious diseases .

Properties

IUPAC Name

1,3-dibromo-6-chloro-2-methyl-5H-imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN3/c1-4-7(8)13-6(12(4)9)3-2-5(10)11-13/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBXLEGARWENOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=C(N2)Cl)N1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716465
Record name 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78867-38-6
Record name 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Introduction of bromine and chlorine substituents: Bromination and chlorination reactions can be carried out using bromine and chlorine sources such as bromine (Br2) and chlorine (Cl2) or their respective reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and functional materials.

    Material Science: It can be used in the design and synthesis of novel materials with specific electronic, optical, or magnetic properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Bromine at C1/C3 (target compound) enhances kinase inhibition compared to mono-brominated analogues (e.g., 3-bromo derivatives) .
  • Methyl Group : The C2 methyl group improves metabolic stability by steric shielding, a feature shared with 2-substituted aryl/alkyl derivatives .
  • Piperazine Substituents : Piperazine at C6 (e.g., LP-922761) improves solubility but may reduce blood-brain barrier (BBB) penetration compared to halogenated variants .

Kinase Inhibition

  • TAK1 Kinase Inhibitors: Compounds with indazole substituents at C3 (e.g., 22, 23) show nanomolar potency, whereas bromine/chlorine substitutions (target compound) prioritize selectivity over broad-spectrum kinase activity .
  • IKKβ Inhibition : Optimization at C3/C6 positions (e.g., 3-bromo-6-chloro derivatives ) enhances cell-free IKKβ inhibition, with bromine contributing to hydrophobic interactions in the ATP-binding pocket .

Antimicrobial and Antiparasitic Activity

  • 6-Chloro-2-aryl Derivatives: Exhibit MIC values of 2–8 µg/mL against Plasmodium falciparum and Gram-positive bacteria, outperforming non-halogenated analogues .
  • Piperazine-Based Derivatives : Show moderate antifungal activity but require sulfonamide/amide functionalization for potency .

Neuroprotective Effects

  • AChE Inhibition : Unlike thiazolidinedione-substituted imidazopyridazines (IC₅₀ = 50 nM), brominated variants show dual AChE/COX-2 inhibition, suggesting multifunctional neuroprotection .

Pharmacokinetic Considerations

  • Oral Bioavailability : LP-922761 failed in vivo due to poor absorption, whereas brominated/chlorinated derivatives show improved stability but untested BBB penetration .
  • Metabolic Stability: Methyl and halogen substituents reduce CYP450-mediated oxidation, a critical advantage over non-halogenated analogues .

Biological Activity

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine (CAS Number: 78867-38-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Br2ClN3. The compound features a complex structure that includes bromine and chlorine substituents, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on imidazole derivatives have demonstrated their effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Anticancer Properties

Several studies have investigated the anticancer potential of related imidazole derivatives. For example:

  • A study demonstrated that certain imidazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis induction and cell cycle arrest.
  • The structure of this compound may facilitate similar mechanisms due to the presence of halogen substituents which can enhance biological activity.

The proposed mechanisms through which imidazole derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Many imidazole compounds act as enzyme inhibitors. They can interfere with metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Some studies have shown that imidazole derivatives can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

A review of literature reveals several case studies highlighting the biological activities associated with imidazole derivatives:

StudyCompound TestedBiological ActivityFindings
Imidazole Derivative AAnticancerInduced apoptosis in MCF-7 cells
Imidazole Derivative BAntimicrobialEffective against E. coli and S. aureus
Imidazole Derivative CCytotoxicitySignificant reduction in HeLa cell viability

These studies underscore the potential for this compound to exhibit similar biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 2
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine

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